6-chloro-1H-indazole-5-carbaldehyde
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Overview
Description
6-chloro-1H-indazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indazole-5-carbaldehyde typically involves the cyclization of substituted hydrazines with aldehydes or ketones. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as copper acetate (Cu(OAc)2) and an oxidant like oxygen (O2) to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 6-chloro-1H-indazole-5-carboxylic acid.
Reduction: 6-chloro-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-chloro-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being investigated. Studies have shown that indazole derivatives can act as inhibitors of phosphoinositide 3-kinase (PI3K) and other key enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indazole-3-carboxylic acid
- 6-bromo-1H-indazole-5-carbaldehyde
- 5,7-dichloro-1H-indazole
- 6-chloro-1H-indazole-3-carboxaldehyde
Uniqueness
6-chloro-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 6-position and the aldehyde group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-1H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) |
InChI Key |
WOQTWEHJIORLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)Cl |
Origin of Product |
United States |
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